molecular formula C9H12N2 B1522799 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 27258-03-3

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B1522799
CAS No.: 27258-03-3
M. Wt: 148.2 g/mol
InChI Key: WJNCFXQQBCOBRY-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile functionalized pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. The pyrazole core is a privileged scaffold in drug discovery, present in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 3,4,5-trimethyl substitution pattern on the heteroaromatic ring can influence the electron density and steric profile of the system, potentially affecting its biological activity and physicochemical properties . The primary research value of this specific compound lies in its prop-2-yn-1-yl (propargyl) substituent. This alkyne functional group makes the molecule an ideal substrate for metal-catalyzed click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition, allowing researchers to efficiently link the pyrazole core to other molecules, such as azide-bearing biomolecules, polymers, or other pharmacophores . This capability is invaluable for creating combinatorial libraries, developing chemical probes, or constructing more complex molecular architectures. As a substituted pyrazole, its synthesis likely involves the cyclocondensation of a suitable 1,3-dicarbonyl precursor with a propargyl hydrazine derivative, a classic method for constructing the pyrazole ring . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-5-6-11-9(4)7(2)8(3)10-11/h1H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCFXQQBCOBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250724
Record name 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-03-3
Record name 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27258-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,4,5-Trimethyl-1H-pyrazole Core

  • Condensation Reaction :
    The pyrazole ring with three methyl groups at positions 3, 4, and 5 can be synthesized by reacting hydrazine hydrate with pentane-2,4-dione. This reaction is typically carried out in methanol at ambient to slightly elevated temperatures (25–35 °C), yielding 3,5-dimethyl-1H-pyrazole quantitatively. Subsequent methylation at the 4-position can be achieved by methyl iodide in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF).

  • Methylation Conditions and Yields :
    The methylation of 1H-pyrazole derivatives to obtain 1,3,5-trimethyl-1H-pyrazole is optimized using potassium tert-butoxide as the base in THF at room temperature, resulting in yields up to 78%. Other bases such as sodium hydride and sodium hydroxide give lower yields (Table 1).

Entry Base Solvent Time (h) Yield (%)
1 Potassium tert-butoxide THF 16 78
2 Sodium hydride (NaH) THF 16 48
3 Sodium hydroxide (NaOH) DMF 24 32
4 Potassium carbonate DMF 32 15
5 Potassium carbonate THF 36 No reaction

Table 1: Effect of base and solvent on methylation of pyrazole derivatives

N-Propargylation of 1H-Pyrazole

  • Propargylation Reaction :
    The key step to obtain 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is the N-alkylation of the pyrazole nitrogen with propargyl halides (e.g., propargyl bromide). This is typically performed by treating the 1H-pyrazole derivative with propargyl bromide in the presence of a strong base such as potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or DMF.

  • Reaction Conditions :
    The reaction is carried out under inert atmosphere (nitrogen) at room temperature or slightly elevated temperatures. The base deprotonates the pyrazole nitrogen, enabling nucleophilic substitution on the propargyl halide.

  • Yield and Purification :
    The reaction generally proceeds with moderate to high yields (60–85%) depending on reaction time, solvent, and base choice. Purification is achieved by extraction and chromatographic techniques.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Conditions Key Reagents Yield (%) Notes
1 Condensation Hydrazine hydrate + pentane-2,4-dione Methanol, 25–35 °C Quantitative Forms 3,5-dimethyl-1H-pyrazole
2 Methylation 1H-pyrazole + methyl iodide Potassium tert-butoxide, THF 78 Produces 1,3,5-trimethyl-1H-pyrazole
3 N-Propargylation 1,3,5-trimethyl-1H-pyrazole + propargyl bromide Potassium tert-butoxide, THF 60–85 Forms target compound
4 Optional Sulfonylation Pyrazole + chlorosulfonic acid + thionyl chloride Chloroform, 0–60 °C 40–70 For derivatives, not parent compound

Research Findings and Challenges

  • Optimization of Bases and Solvents :
    Research shows that potassium tert-butoxide in THF is the most effective base-solvent system for methylation and propargylation steps, yielding the highest purity and quantity of product.

  • Scalability and Safety :
    Improved processes avoid hazardous reagents (e.g., haloalkyl sulfenyl chlorides) and employ palladium-catalyzed coupling for safer, scalable synthesis of substituted pyrazoles.

  • Limited Direct Literature : Specific studies on 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole are scarce; however, synthetic strategies for closely related pyrazoles provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Biological Activities

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, potentially useful in developing new pesticides or fungicides.
  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to exhibit anti-inflammatory activity, which could be harnessed in therapeutic applications .

Agricultural Applications

Due to its antimicrobial properties, 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole shows promise as an agricultural chemical. Its potential use as a pesticide or fungicide is particularly noteworthy.

Case Studies

A study reported the synthesis of novel pyrazole-containing malonamide derivatives that demonstrated significant acaricidal activity against pests such as Tetranychus cinnabarinus and Plutella xylostella. Compounds derived from this class exhibited mortality rates exceeding 70% at specific concentrations .

Materials Science

The compound's unique structural characteristics also make it suitable for use in materials science. Its lipophilicity enhances its potential as a scaffold for developing new materials with specific properties.

Potential Applications

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Due to their unique electronic properties, pyrazole derivatives could be explored for applications in nanomaterials and electronic devices.

Mechanism of Action

The mechanism by which 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Tautomerism and Conformation

  • 3(5)-Disubstituted Pyrazoles with Carbonyl Groups: Compounds like 1H-pyrazole-3-(N-tert-butyl)-carboxamide exhibit annular tautomerism, where the carbonyl group at the 3(5)-position and hydrogen bonding influence tautomeric equilibria. In contrast, the methyl groups in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole likely suppress tautomerism due to steric hindrance and lack of hydrogen-bonding donors .
  • 3,5-Diphenyl-1H-pyrazole : Aromatic substituents enhance π-π stacking but reduce solubility. The propargyl group in the target compound may improve reactivity in cross-coupling reactions compared to phenyl groups .

Thermal Stability and Energetic Properties

  • Iodinated Pyrazoles (e.g., 3,4,5-Triiodo-1-(triiodoimidazolylmethyl)-1H-pyrazole) : These derivatives exhibit high thermal stability (decomposition temperature, Td = 260–285°C) and iodine content (84–86%), making them suitable as biocidal materials . The target compound’s methyl and propargyl groups likely reduce thermal stability but improve solubility and synthetic versatility.
  • Methylene-Bridged Azoles : Asymmetrical methylene bridges (e.g., in iodinated imidazole-pyrazole hybrids) enhance energetic performance. The propargyl group in the target compound could similarly serve as a bridging moiety in polymer or coordination chemistry .

Structural Characterization Methods

  • X-ray Crystallography : SHELX programs are widely used for pyrazole structure determination. For example, 3,5-diphenyl-1H-pyrazole was resolved via single-crystal diffraction , a method applicable to the target compound.
  • NMR Spectroscopy : ¹H and ¹³C NMR data for 1-phenyl-3-(triazolylmethoxy)phenyl-1H-pyrazole provide benchmarks for assigning signals in the target compound, particularly for the propargyl proton (δ ~2.5 ppm) and methyl groups (δ ~2.1–2.3 ppm).

Data Table: Key Properties of 3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole and Analogs

Compound Name Substituents Tautomerism Thermal Stability (Td) Biological Activity (IC50) Key Applications
3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole 3,4,5-Me; 1-propargyl Suppressed Not reported Not studied Synthetic intermediate
3,5-Diphenyl-1H-pyrazole 3,5-Ph Moderate ~200°C Antimicrobial Medicinal chemistry
3,4,5-Triiodo-1-(triiodoimidazolylmethyl)-1H-pyrazole 3,4,5-I; bridged imidazole N/A 285°C Biocidal Energetic materials
1,3-Diaryl-4-(aryl-propenonyl)-pyrazole 1,3-Ar; 4-propenonyl N/A Not reported 13.5 μM (antioxidant) Antioxidant research

Biological Activity

Overview

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its structure features three methyl groups at the 3, 4, and 5 positions of the pyrazole ring and a prop-2-yn-1-yl substituent at the first position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

The molecular formula of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is C9H12N2C_9H_{12}N_2 with a molecular weight of 148.20 g/mol. The compound's structure enhances its lipophilicity and potential bioactivity compared to simpler pyrazoles .

Biological Activities

Research indicates that pyrazole derivatives, including 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, exhibit a range of biological activities:

1. Antimicrobial Properties

  • The compound shows significant antimicrobial activity, suggesting potential applications as a pesticide or fungicide in agriculture.
  • Comparative studies have demonstrated its effectiveness against various bacterial strains.

2. Anti-inflammatory Effects

3. Anticancer Potential

  • Pyrazole derivatives have been evaluated for their anticancer properties. The presence of methyl groups in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole may enhance its interaction with biological macromolecules involved in cancer pathways .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features and potential applications of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole:

Compound NameStructure CharacteristicsUnique Features
3,5-DimethylpyrazoleTwo methyl groupsKnown for anticancer properties
4-MethylpyrazoleOne methyl groupExhibits anti-inflammatory activity
1H-PyrazoleNo substituentsBasic structure; serves as precursor
3-EthylpyrazoleEthyl group insteadPotentially different biological activities

The presence of multiple methyl groups and the propynyl substituent in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole enhances its lipophilicity and bioactivity compared to these simpler pyrazoles .

Case Studies

Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. In one notable study, researchers synthesized a series of pyrazoles and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exhibited potent antibacterial activity .

In another study focusing on anti-inflammatory properties, derivatives were tested in vitro for their ability to inhibit inflammatory mediators. While direct data on this specific compound was not available, related pyrazoles demonstrated significant reductions in pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The compound can be synthesized via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or alkylation of pyrazole precursors. For example, analogous pyrazole-triazole hybrids are synthesized by reacting propargyl derivatives with azides under mild conditions (50°C, 16 hours) in THF/water with copper sulfate and sodium ascorbate as catalysts . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkyne), solvent polarity, and reaction time to maximize yield (typically 60–70%). Column chromatography (silica gel, hexane/ethyl acetate gradients) is used for purification .

Q. How can the structural identity of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole be confirmed experimentally?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for methyl groups (δ 1.8–2.5 ppm), propargyl protons (δ 4.5–5.0 ppm), and pyrazole ring protons (δ 6.0–7.0 ppm).
  • X-ray crystallography : Use SHELXL for refinement, verifying bond lengths (C≡C: ~1.20 Å, C–N: ~1.34 Å) and angles. Mercury software can visualize packing patterns and intermolecular interactions .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What are common impurities in the synthesis of this compound, and how are they analyzed?

Impurities include unreacted propargyl precursors, regioisomeric pyrazole derivatives, and residual solvents. Analytical methods:

  • HPLC : C18 column, acetonitrile/water gradient (retention time ~8–12 minutes).
  • TLC : Rf_f ~0.4 (hexane:EtOAc 3:1).
  • GC-MS : Detect volatile byproducts (e.g., trimethylamine) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the propargyl group in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The propargyl group enables:

  • Click chemistry : React with azides to form triazole-linked conjugates for drug delivery.
  • Sonogashira coupling : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4, CuI) in DMF/Et3_3N .
  • Boronation : Synthesize boronic ester derivatives via Miyaura borylation (Pd(dppf)Cl2_2, bis(pinacolato)diboron) for Suzuki-Miyaura cross-coupling .

Q. How does tautomerism affect the reactivity of the pyrazole ring in this compound?

Pyrazole tautomerism (1H/2H forms) influences hydrogen bonding and electrophilic substitution. For example, 3,5-dimethyl groups stabilize the 1H tautomer, directing electrophiles to the 4-position. X-ray data (e.g., triclinic P1 space group, a=10.396 Å) reveal intermolecular N–H···N hydrogen bonds that stabilize the crystal lattice .

Q. What in vitro assays are used to evaluate the antiproliferative activity of pyrazole derivatives?

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) with IC50_{50} values <10 µM indicating high potency.
  • Tubulin polymerization inhibition : Measure absorbance at 350 nm; IC50_{50} <1 µM suggests colchicine-site binding .
  • Cell cycle analysis : Flow cytometry to detect G2/M arrest (e.g., >40% cells in G2/M phase at 1 µM) .

Q. What challenges arise in crystallizing 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, and how are they resolved?

Challenges include low melting points (<100°C) and solvent inclusion. Solutions:

  • Slow evaporation : Use DCM/hexane at 4°C.
  • SHELXD : Resolve twinning via twin law refinement (e.g., BASF parameter >0.3).
  • Mercury’s void analysis : Identify solvent-accessible voids (>50 Å3^3) for solvent exchange .

Q. How can molecular docking predict the binding mode of this compound to tubulin?

  • Protein preparation : Retrieve tubulin structure (PDB: 1SA0), remove ligands, add hydrogens.
  • Docking software : AutoDock Vina with grid box centered on colchicine site (x=15, y=10, z=20 Å).
  • Scoring : Binding energy <−8 kcal/mol and hydrogen bonds with Thr179/Val238 residues correlate with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
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